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Introduction Mitochondria are central to cellular energy metabolism, and their dysfunction is

implicated in numerous diseases. Carnitine Acetyltransferase (CRAT) is a key mitochondrial

enzyme that catalyzes the reversible transfer of acetyl groups between Coenzyme A (CoA) and

L-carnitine.[1][2] This reaction is crucial for buffering the acetyl-CoA pool, transporting acetyl

units across mitochondrial membranes, and maintaining metabolic flexibility.[1][3] Accurate

measurement of CRAT activity is vital for studying metabolic diseases, drug toxicity, and the

bioenergetic status of cells. This requires the isolation of pure, intact, and functionally active

mitochondria.

These application notes provide detailed protocols for the isolation of high-quality mitochondria

from both cultured cells and animal tissues using differential centrifugation. Additionally,

methods for assessing the purity and integrity of the mitochondrial fraction are described,

followed by a specific protocol for measuring CRAT enzymatic activity using a continuous

spectrophotometric assay.

Isolation of Mitochondria
The most common method for isolating mitochondria is differential centrifugation, which

separates organelles based on their size and density.[4] The process involves cell lysis, a low-

speed centrifugation step to pellet nuclei and cell debris, followed by a high-speed

centrifugation step to pellet the mitochondria.[4][5] All steps should be performed at 4°C with

pre-chilled buffers and equipment to preserve mitochondrial integrity and enzymatic activity.[6]
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Experimental Protocol 1: Isolation from Cultured Cells
This protocol is adapted for adherent or suspension cultured cells.[6][7]

Cell Harvesting: For adherent cells, wash with ice-cold PBS, then scrape and collect the

cells. For suspension cells, directly pellet them. A starting amount of at least 1x10⁷ cells is

recommended.[5] Centrifuge at 500-700 x g for 5 minutes at 4°C.[5][8]

Washing: Discard the supernatant and wash the cell pellet with 5-10 mL of ice-cold

Phosphate Buffered Saline (PBS). Centrifuge again at 500 x g for 5 minutes at 4°C.[5]

Homogenization: Resuspend the cell pellet in 1-2 mL of ice-cold Mitochondria Isolation

Buffer (MIB). Allow cells to swell on ice for 10 minutes.[6]

Cell Lysis: Transfer the cell suspension to a pre-chilled Dounce homogenizer. Disrupt the

cells with 15-30 gentle strokes of the pestle.[7] Monitor cell lysis using a microscope with

Trypan Blue; optimal disruption is around 80%.[7]

Low-Speed Centrifugation: Transfer the homogenate to a centrifuge tube and spin at 600-

1,000 x g for 10 minutes at 4°C to pellet nuclei, unbroken cells, and debris.[7][9][10]

High-Speed Centrifugation: Carefully transfer the supernatant containing mitochondria to a

new pre-chilled tube. Centrifuge at 10,000-14,000 x g for 15-20 minutes at 4°C to pellet the

mitochondria.[5][10] The resulting supernatant is the cytosolic fraction and can be saved for

analysis.

Washing Mitochondria: Discard the supernatant. Gently resuspend the mitochondrial pellet in

fresh, ice-cold MIB and repeat the high-speed centrifugation step (10,000 x g for 10 minutes

at 4°C).[11]

Final Pellet: Discard the supernatant. The resulting pellet is the enriched mitochondrial

fraction. Resuspend it in a suitable buffer (e.g., Mitochondrial Storage Buffer or the buffer for

the CRAT assay) for immediate use or storage at -80°C.

Experimental Protocol 2: Isolation from Animal Tissue
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This protocol is suitable for soft tissues like the liver.[11]

Tissue Preparation: Excise the tissue (e.g., 1-2 g of liver) and immediately place it in ice-cold

Isolation Buffer I.[11] Mince the tissue finely with scissors and wash it several times with the

buffer to remove blood.[11]

Homogenization: Transfer the minced tissue to a pre-chilled glass-Teflon homogenizer with

5-10 volumes of Isolation Buffer I. Homogenize with 6-8 slow passes.[11]

Low-Speed Centrifugation: Centrifuge the homogenate at 700-800 x g for 10 minutes at 4°C.

[4][11]

Supernatant Collection: Collect the supernatant, which contains the mitochondria. The pellet

contains the crude nuclear fraction and can be re-homogenized to increase yield.[4]

High-Speed Centrifugation: Centrifuge the collected supernatant at 10,000-14,000 x g for 10

minutes at 4°C to pellet the mitochondria.[11]

Washing: Discard the supernatant. Wash the pellet by resuspending it in Isolation Buffer I

and centrifuging again at 10,000 x g for 10 minutes. Repeat this wash step using Isolation

Buffer II.[11]

Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume (e.g., 0.5-1.0 mL)

of Isolation Buffer II or a suitable storage buffer.[11]

Data Presentation: Buffer Compositions
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Buffer Name Components
Final
Concentration

Reference

Mitochondria Isolation

Buffer (MIB) for Cells
Sucrose 200 mM [8]

Tris/MOPS, pH 7.4 10 mM [8]

EGTA/Tris 1 mM [8]

Isolation Buffer I (for

Tissue)
Sucrose 250 mM [11]

HEPES, pH 7.4 10 mM [11]

EGTA 1 mM [11]

Isolation Buffer II (for

Tissue)
Mannitol 225 mM [11]

Sucrose 75 mM [11]

MOPS, pH 7.4 5 mM [11]

Mitochondrial Storage

Buffer
HEPES, pH 7.4 10 mM

Sucrose 250 mM

ATP 1 mM

Sodium Succinate 5 mM

K₂HPO₄ 2 mM

DTT 1 mM

Visualization: Mitochondrial Isolation Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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